3,3-Difluoro-1,3'-biazetidine
CAS No.: 1257294-10-2
Cat. No.: VC0170697
Molecular Formula: C6H11ClF2N2
Molecular Weight: 184.615
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1257294-10-2 |
|---|---|
| Molecular Formula | C6H11ClF2N2 |
| Molecular Weight | 184.615 |
| IUPAC Name | 1-(azetidin-3-yl)-3,3-difluoroazetidine |
| Standard InChI | InChI=1S/C6H10F2N2/c7-6(8)3-10(4-6)5-1-9-2-5/h5,9H,1-4H2 |
| Standard InChI Key | NBCYURJWCQOCGN-UHFFFAOYSA-N |
| SMILES | C1C(CN1)N2CC(C2)(F)F |
Introduction
3,3-Difluoro-1,3'-biazetidine is a specialized fluorinated heterocyclic compound characterized by its unique biazetidine ring system. This compound contains two fluorine atoms at the 3-position, which significantly enhance its reactivity and stability, making it an attractive target for synthetic chemists in organic synthesis and medicinal chemistry. The presence of fluorine atoms also increases the compound's lipophilicity, which can improve its ability to interact with biological targets.
Chemical Formula and Molecular Weight
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| 3,3-Difluoro-1,3'-biazetidine | C6H10F2N2 | Not specified |
| 3,3-Difluoro-1,3'-biazetidine hydrochloride | C6H10F2N2·HCl | Approximately 184.61 g/mol |
Synthesis and Chemical Reactions
The synthesis of 3,3-Difluoro-1,3'-biazetidine typically involves several key steps, often requiring specific chemical reactions to form the biazetidine ring system. These reactions are crucial for developing new derivatives that may exhibit enhanced biological or chemical properties. The synthesis methods can vary based on the desired purity and yield of the final product.
Synthesis Steps
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Formation of the Azetidine Ring: This involves the creation of the azetidine ring structure, which is a critical step in synthesizing the biazetidine system.
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Introduction of Fluorine Atoms: The incorporation of fluorine atoms at the 3-position enhances the compound's reactivity and stability.
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Purification and Characterization: Techniques such as infrared spectroscopy and mass spectrometry are used to confirm the identity and purity of synthesized samples.
Biological Activities and Applications
3,3-Difluoro-1,3'-biazetidine exhibits notable biological activities, particularly in pharmacological contexts. Preliminary studies suggest it may interact with various biological targets, potentially modulating biochemical pathways and leading to therapeutic effects. The compound's unique structure and fluorination contribute to its distinct chemical reactivity and biological profile, setting it apart from similar compounds.
Potential Therapeutic Applications
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Pharmacological Interactions: The compound's ability to bind to specific receptors or enzymes within biological systems can modulate various biochemical pathways, potentially leading to therapeutic effects.
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Biological Activities: Initial findings suggest interactions with biological targets that are crucial for understanding its pharmacodynamics and optimizing its use in therapeutic contexts.
Comparison with Similar Compounds
3,3-Difluoro-1,3'-biazetidine hydrochloride is distinct from other compounds due to its unique bicyclic structure and specific fluorination. A comparison with similar compounds highlights its uniqueness:
| Compound Name | Molecular Formula | Distinguishing Features |
|---|---|---|
| 1,3-Difluoroazetidine | C4H8F2N | Contains only one azetidine ring; fewer nitrogen atoms. |
| 4-Fluorobicyclo[2.2.2]octane | C8H13F | Non-nitrogen heterocycle; different ring structure. |
| 2,2-Difluoropiperidine | C5H10F2N | Piperidine ring; different nitrogen positioning. |
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